N-(Mal-PEG6)-N-bis(PEG7-TCO)

Description

BenchChem offers high-quality N-(Mal-PEG6)-N-bis(PEG7-TCO) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Mal-PEG6)-N-bis(PEG7-TCO) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl-[3-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H137N7O30/c86-71(17-26-85-75(90)15-16-76(85)91)79-21-32-97-44-54-109-64-66-113-68-67-112-65-61-106-51-41-96-31-20-74(89)84(27-37-102-47-57-107-52-42-98-33-22-80-72(87)18-29-94-39-49-104-59-62-110-55-45-100-35-24-82-77(92)114-69-11-7-3-1-4-8-12-69)28-38-103-48-58-108-53-43-99-34-23-81-73(88)19-30-95-40-50-105-60-63-111-56-46-101-36-25-83-78(93)115-70-13-9-5-2-6-10-14-70/h1-3,5,15-16,69-70H,4,6-14,17-68H2,(H,79,86)(H,80,87)(H,81,88)(H,82,92)(H,83,93)/b3-1-,5-2- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEACWVJIHRBDM-LEWNYYKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCOCCOCCOCCN(CCOCCOCCOCCNC(=O)CCOCCOCCOCCOCCNC(=O)OC2CCCC=CCC2)C(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CC/C=C\C1)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCOCCOCCOCCN(C(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O)CCOCCOCCOCCNC(=O)CCOCCOCCOCCOCCNC(=O)OC3CC/C=C\CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H137N7O30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1652.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism and Application of N-(Mal-PEG6)-N-bis(PEG7-TCO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key applications of the trifunctional linker, N-(Mal-PEG6)-N-bis(PEG7-TCO). This advanced bioconjugation reagent is designed for the precise assembly of complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and targeted drug delivery systems.

Core Mechanism of Action

N-(Mal-PEG6)-N-bis(PEG7-TCO) is a branched polyethylene (B3416737) glycol (PEG) linker possessing three distinct functional domains, each contributing to its utility in bioconjugation:

-

Maleimide (B117702) Group: This functional group enables the covalent attachment of the linker to biomolecules containing free thiol (sulfhydryl) groups, most commonly found in the cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond. This conjugation is highly selective for thiols within a pH range of 6.5-7.5.[1][2]

-

Dual Trans-cyclooctene (TCO) Groups: The two TCO moieties are key components for bioorthogonal "click chemistry." They react with tetrazine (Tz) derivatives through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is exceptionally fast and highly specific, proceeding rapidly in complex biological media without interfering with native biochemical processes.[3][4] The presence of two TCO groups allows for the attachment of two separate tetrazine-modified molecules, enabling the creation of multi-component systems.

-

Polyethylene Glycol (PEG) Spacers: The PEG6 and PEG7 chains act as flexible, hydrophilic spacers. These linkers enhance the aqueous solubility of the molecule and its conjugates, reduce steric hindrance between the conjugated biomolecules, and can improve the pharmacokinetic properties of the final construct.[5]

The overall mechanism allows for a two-step, orthogonal conjugation strategy. First, a thiol-containing biomolecule is conjugated to the maleimide group. Subsequently, two tetrazine-modified molecules can be "clicked" onto the TCO groups.

Quantitative Data for Core Reactions

Table 1: Maleimide-Thiol Conjugation Kinetics

| Reactants | Molar Ratio (Maleimide:Thiol) | pH | Temperature (°C) | Time to Completion | Conjugation Efficiency (%) | Reference System |

| Maleimide-PEG-PLGA NPs + cRGDfK | 2:1 | 7.0 | Room Temp | ~30 min | 84 ± 4 | Nanoparticle Conjugation |

| Maleimide-PEG-PLGA NPs + 11A4 Nanobody | 5:1 | 7.4 | Room Temp | ~2 hours | 58 ± 12 | Nanoparticle Conjugation |

Note: Reaction kinetics are dependent on the specific thiol-containing molecule, its accessibility, and reaction conditions.

Table 2: TCO-Tetrazine Ligation Kinetics

| TCO Derivative | Tetrazine Derivative | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference System |

| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | 9:1 Methanol/Water | ~2000 | Small Molecule Kinetics |

| TCO-Antibody Conjugate | Radiolabeled Tetrazine | PBS | (13 ± 0.08) x 10³ | Antibody Conjugation |

| Water-soluble s-TCO | 3,6-dipyridyl-s-tetrazine | Water | (3,300 ± 40) x 10³ | Optimized TCO Kinetics |

Note: TCO-tetrazine ligation is among the fastest bioorthogonal reactions known. The reaction rate can be influenced by the specific substituents on both the TCO and tetrazine rings.[6]

Experimental Protocols

The following are detailed, representative methodologies for the use of N-(Mal-PEG6)-N-bis(PEG7-TCO) in a typical application, such as the generation of a dual-payload antibody conjugate. These protocols should be optimized for specific applications.

Conjugation of N-(Mal-PEG6)-N-bis(PEG7-TCO) to a Thiol-Containing Antibody

This protocol outlines the steps for attaching the linker to an antibody with available cysteine residues.

Materials:

-

Antibody with free thiol groups (e.g., a reduced monoclonal antibody or a cysteine-engineered antibody) in a suitable buffer (e.g., PBS, pH 7.2).

-

N-(Mal-PEG6)-N-bis(PEG7-TCO).

-

Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2.

-

Quenching Reagent: N-acetylcysteine.

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

Procedure:

-

Antibody Preparation: If necessary, reduce the antibody's hinge-region disulfide bonds using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiols. A 10-fold molar excess of TCEP for 1-2 hours at 37°C is a common starting point. Immediately remove the excess TCEP using a desalting column, exchanging the antibody into the Reaction Buffer.

-

Linker Preparation: Prepare a stock solution of N-(Mal-PEG6)-N-bis(PEG7-TCO) in a compatible organic solvent like DMSO.

-

Conjugation Reaction: Add a 5- to 10-fold molar excess of the N-(Mal-PEG6)-N-bis(PEG7-TCO) stock solution to the prepared antibody. The final concentration of the organic solvent should be kept low (typically <10%) to maintain protein stability.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Quenching: Add a 2-fold molar excess of N-acetylcysteine (relative to the linker) to quench any unreacted maleimide groups. Incubate for 15 minutes.

-

Purification: Purify the antibody-linker conjugate from excess linker and quenching reagent using a desalting column or size-exclusion chromatography (SEC), exchanging into a suitable storage buffer (e.g., PBS, pH 7.4).

-

Characterization: Characterize the conjugate by UV-Vis spectroscopy to determine protein concentration and by mass spectrometry (e.g., ESI-MS) to confirm the addition of the linker.

TCO-Tetrazine Ligation for Payload Attachment

This protocol describes the "clicking" of two different tetrazine-modified payloads to the TCO-functionalized antibody.

Materials:

-

TCO-functionalized antibody from section 3.1.

-

Tetrazine-Payload 1 and Tetrazine-Payload 2 stock solutions (in DMSO or other suitable solvent).

-

Reaction Buffer: PBS, pH 7.4.

Procedure:

-

Reaction Setup: In a reaction vessel, add the TCO-functionalized antibody in the Reaction Buffer.

-

Payload Addition: Add a 1.5- to 3-fold molar excess of Tetrazine-Payload 1 and Tetrazine-Payload 2 to the antibody solution. The order of addition may be optimized depending on the payloads.

-

Incubation: The reaction is typically very fast. Incubate for 1 hour at room temperature to ensure completion. The disappearance of the characteristic tetrazine absorbance around 520 nm can be monitored by UV-Vis spectroscopy.[3]

-

Purification: Purify the final antibody-drug conjugate using SEC to remove unreacted payloads.

-

Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or reverse-phase HPLC. Mass spectrometry can confirm the final molecular weight.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and workflows associated with N-(Mal-PEG6)-N-bis(PEG7-TCO).

References

An In-Depth Technical Guide to the Properties and Applications of N-(Mal-PEG6)-N-bis(PEG7-TCO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Mal-PEG6)-N-bis(PEG7-TCO) is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation strategies.[1][2] Its unique architecture, featuring a single maleimide (B117702) group and two trans-cyclooctene (B1233481) (TCO) moieties, offers a versatile platform for the site-specific assembly of complex biomolecular constructs, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[3][4] The distinct reactivity of each functional group allows for orthogonal conjugation, enabling precise control over the final conjugate structure. The PEG spacers (a PEG6 and two PEG7 chains) enhance aqueous solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the resulting bioconjugates.[5][6]

Core Properties

The fundamental properties of N-(Mal-PEG6)-N-bis(PEG7-TCO) are summarized below, providing key data for its application in experimental design.

Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Name | N-(Maleimide-PEG6)-N-bis(PEG7-trans-cyclooctene) | N/A |

| Molecular Formula | C₇₈H₁₃₇N₇O₃₀ | [1] |

| Molecular Weight | 1652.97 g/mol | [1] |

| CAS Number | 2093152-84-0 | [1][7] |

| Purity | ≥95% | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water and many organic solvents. Must be dissolved in an organic solvent like DMSO or DMF before dilution in aqueous buffers. | [8] |

| Storage Conditions | Store at -20°C, protected from light and moisture. | [8][9] |

Chemical Reactivity and Stability

The utility of N-(Mal-PEG6)-N-bis(PEG7-TCO) is defined by the specific and predictable reactivity of its functional groups.

| Functional Group | Reactive Partner | Reaction Type | Key Features & Stability Considerations | Reference(s) |

| Maleimide | Thiols (e.g., from cysteine residues) | Michael Addition | - Forms a stable thioether bond. - Optimal pH range is 6.5-7.5.[8] - The maleimide ring can undergo hydrolysis at pH > 7.5, leading to a loss of reactivity.[8] - The resulting thiosuccinimide can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, though this can be mitigated by linker design.[10][11] | [8][10][11] |

| trans-Cyclooctene (TCO) | Tetrazines | Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition | - Exceptionally fast, bioorthogonal "click" reaction.[5][12] - Catalyst-free and proceeds efficiently under physiological conditions.[12] - TCO can slowly isomerize to its less reactive cis-cyclooctene (CCO) form, a process that can be accelerated by thiols or copper-containing proteins.[9][13] - Long-term storage of TCO-containing compounds is not recommended.[9] | [5][9][12][13] |

Experimental Protocols & Methodologies

The following sections provide generalized protocols for the sequential or orthogonal conjugation of biomolecules using N-(Mal-PEG6)-N-bis(PEG7-TCO). Optimization is recommended for specific applications.

Maleimide-Thiol Conjugation

This protocol outlines the conjugation of the maleimide moiety to a thiol-containing biomolecule (e.g., a protein with a free cysteine).

Materials:

-

Thiol-containing protein in a suitable buffer (e.g., PBS, HEPES, Tris), pH 7.0-7.5.

-

N-(Mal-PEG6)-N-bis(PEG7-TCO)

-

Anhydrous DMSO or DMF

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction.

-

Desalting column for purification.

Procedure:

-

Protein Preparation: Dissolve the protein at a concentration of 1-10 mg/mL in a degassed buffer at pH 7.0-7.5. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.

-

Linker Preparation: Immediately before use, prepare a 10 mM stock solution of N-(Mal-PEG6)-N-bis(PEG7-TCO) in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the linker stock solution to the protein solution while gently stirring.

-

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove excess, unreacted linker using a desalting column or dialysis. The resulting conjugate will have two available TCO groups for subsequent reactions.

TCO-Tetrazine "Click" Chemistry Conjugation

This protocol describes the reaction of the TCO-functionalized biomolecule with a tetrazine-modified molecule.

Materials:

-

TCO-functionalized biomolecule from section 3.1.

-

Tetrazine-containing molecule.

-

Reaction buffer (e.g., PBS), pH 7.4.

Procedure:

-

Reactant Preparation: Prepare the TCO-functionalized biomolecule and the tetrazine-labeled molecule in the reaction buffer.

-

Stoichiometry: A 1:1 or a slight molar excess of the tetrazine-containing molecule for each available TCO group is typically used. Since there are two TCO groups per linker, a 2-fold or slightly higher molar excess of the tetrazine molecule relative to the initial protein concentration may be required for complete conjugation.

-

Conjugation Reaction: Mix the reactants and allow the reaction to proceed for 30-60 minutes at room temperature. The reaction is often complete within this timeframe due to the fast kinetics of the IEDDA reaction.[12]

-

Purification: The resulting conjugate can be purified by standard methods such as size-exclusion chromatography if necessary.

Visualizations: Structures, Workflows, and Pathways

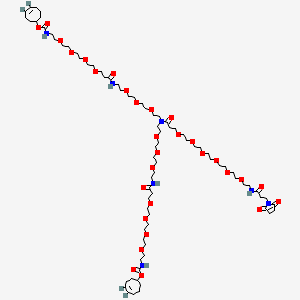

Chemical Structure of N-(Mal-PEG6)-N-bis(PEG7-TCO)

Caption: Schematic of the N-(Mal-PEG6)-N-bis(PEG7-TCO) linker.

Orthogonal Conjugation Workflow

Caption: Orthogonal conjugation strategy using the linker.

PROTAC Assembly Logic

Caption: Logical workflow for assembling a PROTAC molecule.

Applications in Drug Development

The unique trifunctional nature of this linker makes it a powerful tool in modern drug development.

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach two different payloads to an antibody. For instance, a cytotoxic drug and an imaging agent could be conjugated to the same antibody for theranostic applications. The branched structure allows for a potentially higher drug-to-antibody ratio (DAR) while maintaining solubility.[4]

-

PROTACs: This linker is well-suited for the synthesis of PROTACs, where one arm (the maleimide) can be attached to a protein of interest (POI) ligand and the other arms (the TCOs) can be conjugated to an E3 ligase ligand.

-

Multifunctional Bioconjugates: The orthogonal reactivity allows for the creation of complex biologics for various applications, including targeted drug delivery, molecular imaging, and diagnostics.[5] The PEGylation inherent in the linker's structure helps to extend the circulation time and enhance the stability of the final conjugate.[5][6]

Conclusion

N-(Mal-PEG6)-N-bis(PEG7-TCO) is a sophisticated chemical tool that provides researchers with a high degree of control over the creation of complex bioconjugates. Its combination of orthogonal reactivity, enhanced solubility, and defined spacer lengths makes it an invaluable asset in the development of next-generation therapeutics and diagnostics. A thorough understanding of the specific reactivity and stability of its maleimide and TCO functional groups is critical for its successful implementation in experimental workflows.

References

- 1. N-(Mal-PEG6)-N-bis(PEG7-TCO), CAS 2093152-84-0 | AxisPharm [axispharm.com]

- 2. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]

- 3. PEG Maleimide, Mal-PEG, Maleimide PEG - Maleimide linkers | AxisPharm [axispharm.com]

- 4. Branched PEG Maleimide | AxisPharm [axispharm.com]

- 5. precisepeg.com [precisepeg.com]

- 6. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]

- 7. CAS Number Search List | AxisPharm [axispharm.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. TCO-PEG9-maleimide, 2183440-37-9 | BroadPharm [broadpharm.com]

- 10. d-nb.info [d-nb.info]

- 11. benchchem.com [benchchem.com]

- 12. broadpharm.com [broadpharm.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of N-(Mal-PEG6)-N-bis(PEG7-TCO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted solubility and stability of the branched polyethylene (B3416737) glycol (PEG) linker, N-(Mal-PEG6)-N-bis(PEG7-TCO). Due to the specific and novel nature of this compound, publicly available experimental data is limited. Therefore, this document synthesizes information based on the well-understood properties of its constituent functional moieties: a maleimide (B117702) group, two trans-cyclooctene (B1233481) (TCO) groups, and a branched PEG core. Furthermore, it offers comprehensive, standardized protocols for researchers to experimentally determine the precise solubility and stability profiles in their own laboratories.

Introduction to N-(Mal-PEG6)-N-bis(PEG7-TCO)

N-(Mal-PEG6)-N-bis(PEG7-TCO) is a heterobifunctional, branched PEG linker designed for advanced bioconjugation applications, such as the construction of antibody-drug conjugates (ADCs) or other complex biomolecular assemblies. Its structure features:

-

A Maleimide Group: Enables covalent conjugation to thiol (-SH) groups, commonly found in cysteine residues of proteins and peptides.[1][2]

-

Two trans-cyclooctene (TCO) Moieties: Serve as highly reactive dienophiles for bioorthogonal, copper-free click chemistry reactions with tetrazines.[3]

-

A Branched PEG Core: Comprising a total of 20 PEG units (PEG6 and two PEG7 chains), which enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate.[4][5]

Understanding the solubility and stability of this linker is critical for its effective use, ensuring reproducible conjugation, and maintaining the integrity of the final bioconjugate during storage and application.

Predicted Physicochemical Properties

The solubility of this linker is expected to be dominated by its hydrophilic PEG backbone. PEGylated compounds are known for their enhanced solubility in a wide range of solvents.[4][6]

-

Aqueous Buffers: High solubility is anticipated in common aqueous buffers such as phosphate-buffered saline (PBS), TRIS, and HEPES. The hydrophilic PEG chains are designed to ensure the molecule is readily soluble in aqueous media, which is crucial for most bioconjugation reactions.[3][7]

-

Polar Organic Solvents: The compound is predicted to be soluble in polar organic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and alcohols (e.g., ethanol, methanol).[3][8] Stock solutions are often prepared in these solvents before dilution into aqueous reaction buffers.[9]

-

Non-Polar Organic Solvents: Solubility is expected to be limited in non-polar solvents such as hexane (B92381) and ether.[10]

Table 1: Predicted Solubility of N-(Mal-PEG6)-N-bis(PEG7-TCO)

| Solvent/Buffer System | Predicted Solubility | Rationale & Considerations |

|---|---|---|

| Water, PBS, HEPES, TRIS (pH 6.5-7.5) | High | The extensive PEGylation (20 units) confers excellent hydrophilicity.[2][3] |

| Dimethyl Sulfoxide (DMSO) | High | Common solvent for storing and handling maleimide-containing linkers to prevent hydrolysis.[8][9] |

| Dimethylformamide (DMF) | High | A polar aprotic solvent suitable for dissolving PEGylated compounds.[8] |

| Ethanol, Methanol | Moderate to High | PEG chains are generally soluble in lower-chain alcohols.[3] |

| Dichloromethane (DCM) | Moderate | May be soluble, often used with similar PEGylated linkers.[8] |

| Hexane, Diethyl Ether | Low / Insoluble | PEG linkers have poor solubility in aliphatic hydrocarbons and ethers.[10] |

The stability of N-(Mal-PEG6)-N-bis(PEG7-TCO) is determined by its three key functional components: the maleimide ring, the TCO rings, and the PEG backbone.

-

Maleimide Group Stability: The maleimide ring is the most environmentally sensitive part of the molecule.

-

pH-Dependent Hydrolysis: Maleimides are susceptible to hydrolysis, particularly at neutral to alkaline pH (≥7.5).[1][11] The ring opens to form a maleamic acid derivative, which is unreactive towards thiols.[11][12] The reaction is significantly slower at a pH of 6.5-7.0, which is the optimal range for thiol-maleimide conjugation.[1][9] For long-term storage, aprotic solvents like DMSO are recommended.[9]

-

Storage: To prevent hydrolysis, the compound should be stored desiccated at -20°C.[2][3] Solutions should be prepared fresh before use.[2][13]

-

-

TCO Group Stability: TCO is a strained alkene, and its stability is crucial for its reactivity in click chemistry.

-

Isomerization: The primary stability concern for TCO is its potential to isomerize to the thermodynamically more stable, but unreactive, cis-cyclooctene (CCO) isomer.[8][14] This process can be accelerated by exposure to thiols or certain metal ions.[15][16] However, modern TCO derivatives, particularly those with fused ring structures, have been engineered for enhanced stability in aqueous solutions and even in human serum.[7][15][17]

-

Storage: Like the maleimide, TCO moieties are best stored at low temperatures (-20°C) and protected from light and moisture.[14]

-

-

PEG Backbone Stability: The ether linkages of the PEG backbone are generally very stable under typical bioconjugation and storage conditions. Degradation typically requires harsh conditions, such as strong acids and high temperatures, or is mediated by oxidative processes.[6]

Table 2: Predicted Stability Profile of N-(Mal-PEG6)-N-bis(PEG7-TCO)

| Moiety | Condition | Predicted Stability & Considerations |

|---|---|---|

| Maleimide | pH 6.5 - 7.5 | Optimal for Conjugation. Relatively stable, allowing for efficient reaction with thiols.[4][9] |

| pH > 7.5 | Unstable. Rate of hydrolysis increases significantly, rendering the linker inactive.[1][13] | |

| pH < 6.5 | Stable. Hydrolysis is slow, but thiol-maleimide reaction rate also decreases. | |

| Aqueous Storage | Low. Prone to hydrolysis. Prepare fresh solutions for use.[13] | |

| Aprotic Solvent (DMSO) | High. Recommended for stock solution preparation and storage.[9] | |

| TCO | Aqueous Buffers (pH 7.4) | Generally Stable. Modern TCO derivatives show good stability over days in aqueous buffers and serum.[15][17] |

| Presence of Thiols | Moderate. High concentrations of thiols can promote isomerization to the inactive cis-isomer.[15] | |

| Long-term Storage | Moderate. Should be stored at -20°C, desiccated. Not recommended for long-term storage once in solution.[8][14] |

| PEG Backbone | Physiological Conditions | High. The ether backbone is chemically robust. |

Experimental Protocols

The following protocols provide a framework for determining the precise solubility and stability of N-(Mal-PEG6)-N-bis(PEG7-TCO).

This protocol describes a method to determine the equilibrium solubility of the linker in various solvents using HPLC-UV analysis.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid linker to a known volume (e.g., 1.0 mL) of the desired solvent (e.g., PBS pH 7.4, DMSO, water) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of a pre-established HPLC calibration curve.

-

-

Quantification:

-

Analyze the diluted samples using a validated reverse-phase HPLC (RP-HPLC) method with UV detection. The maleimide and TCO moieties should provide a UV chromophore.

-

Calculate the concentration of the dissolved linker by comparing its peak area to the calibration curve.

-

Express the final solubility in mg/mL or mM.

-

This protocol outlines a method to assess the stability of the linker under various conditions (e.g., pH, temperature) by monitoring its degradation over time via HPLC.

Methodology:

-

Sample Preparation:

-

Prepare solutions of the linker at a known concentration (e.g., 1 mg/mL) in various aqueous buffers (e.g., pH 5.0, 7.4, and 8.5).

-

Dispense aliquots of these solutions into separate, sealed vials for each time point and temperature condition.

-

-

Incubation:

-

Store the vials at different temperatures (e.g., 4°C, 25°C, and 37°C). Protect samples from light.

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.

-

Immediately quench any further reaction by freezing or by acidification if appropriate.

-

Analyze the samples directly by RP-HPLC.

-

-

Data Analysis:

-

Monitor the decrease in the peak area of the parent N-(Mal-PEG6)-N-bis(PEG7-TCO) compound over time.

-

Simultaneously, monitor the appearance of new peaks corresponding to degradation products (e.g., the hydrolyzed maleimide form). LC-MS can be used to identify the mass of these products.

-

Plot the percentage of the remaining parent compound versus time to determine its half-life under each condition.

-

Visualizations

Caption: Experimental workflow for solubility determination.

Caption: Experimental workflow for stability assessment.

References

- 1. dspace.library.uu.nl [dspace.library.uu.nl]

- 2. nanocs.net [nanocs.net]

- 3. TCO PEG Maleimide [nanocs.net]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. TCO-PEG4-maleimide, 2748945-56-2 | BroadPharm [broadpharm.com]

- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 10. researchgate.net [researchgate.net]

- 11. Hydrolysis of p-NN'-phenylenebismaleimide and its adducts with cysteine. Implications for cross-linking of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alkaline hydrolysis of N-ethylmaleimide allows a rapid assay of glutathione disulfide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. TCO-PEG9-maleimide, 2183440-37-9 | BroadPharm [broadpharm.com]

- 15. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Application of N-(Mal-PEG6)-N-bis(PEG7-TCO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and application of N-(Mal-PEG6)-N-bis(PEG7-TCO), a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker. This molecule is of significant interest in the fields of bioconjugation and drug delivery, particularly for the development of complex biomolecular constructs such as antibody-drug conjugates (ADCs) and targeted imaging agents.

N-(Mal-PEG6)-N-bis(PEG7-TCO) possesses a unique architecture, featuring a central nitrogen atom from which three PEG arms radiate. One arm is terminated with a maleimide (B117702) group, which allows for specific covalent linkage to thiol-containing molecules like cysteine residues in proteins. The other two arms are functionalized with trans-cyclooctene (B1233481) (TCO) groups, which are highly reactive towards tetrazine-modified molecules via the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] This dual reactivity enables the precise and efficient assembly of three distinct molecular entities. The PEG chains enhance the solubility and biocompatibility of the resulting conjugate while providing flexible spacing between the conjugated molecules.[3][4]

Proposed Synthesis of N-(Mal-PEG6)-N-bis(PEG7-TCO)

While the precise, proprietary synthesis protocols for commercially available N-(Mal-PEG6)-N-bis(PEG7-TCO) are not publicly disclosed, a plausible and robust synthetic route can be conceptualized based on established principles of PEG chemistry and bioconjugation. The proposed synthesis involves a modular approach, starting with a core branching unit and sequentially adding the functionalized PEG arms.

The overall synthetic strategy is a multi-step process that involves the sequential functionalization of a branched polyamine core. This ensures the controlled introduction of the maleimide and TCO moieties.

Caption: Proposed synthetic workflow for N-(Mal-PEG6)-N-bis(PEG7-TCO).

Experimental Protocol for Proposed Synthesis

Materials and Reagents

| Reagent | Supplier | Purity |

| N,N-bis(2-(tert-butoxycarbonylethyl))amine | Major Supplier | >95% |

| Fmoc-NH-PEG6-mesylate | Custom Synthesis | >95% |

| TCO-PEG7-NHS Ester | Commercial Vendor | >95% |

| Maleimide-PEG6-NHS Ester | Commercial Vendor | >95% |

| Dichloromethane (B109758) (DCM), anhydrous | Major Supplier | >99.8% |

| Dimethylformamide (DMF), anhydrous | Major Supplier | >99.8% |

| Trifluoroacetic acid (TFA) | Major Supplier | >99% |

| Piperidine | Major Supplier | >99% |

| Diisopropylethylamine (DIPEA) | Major Supplier | >99% |

| Diethyl ether | Major Supplier | ACS Grade |

| Silica (B1680970) Gel for Column Chromatography | Major Supplier | 60 Å, 230-400 mesh |

Step 1: Synthesis of N-(Fmoc-NH-PEG6)-N-bis(PEG-Boc) (Intermediate 1)

-

Dissolve N,N-bis(2-(tert-butoxycarbonylethyl))amine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir under an argon atmosphere.

-

Add a solution of Fmoc-NH-PEG6-mesylate (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 16-24 hours, monitoring by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield Intermediate 1.

Step 2: Synthesis of N-(Fmoc-NH-PEG6)-N-bis(PEG-amine) (Intermediate 2)

-

Dissolve Intermediate 1 in a solution of 20% trifluoroacetic acid (TFA) in DCM.

-

Stir the mixture at room temperature for 2-4 hours until the deprotection of the Boc groups is complete (monitored by LC-MS).

-

Concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with toluene (B28343) several times to remove residual TFA.

-

The resulting TFA salt of Intermediate 2 is typically used in the next step without further purification.

Step 3: Synthesis of N-(Fmoc-NH-PEG6)-N-bis(PEG7-TCO) (Intermediate 3)

-

Dissolve the crude Intermediate 2 in anhydrous dimethylformamide (DMF).

-

Add DIPEA (5.0 eq) to neutralize the TFA salt and to act as a base for the coupling reaction.

-

Add TCO-PEG7-NHS Ester (2.2 eq) to the reaction mixture.

-

Stir at room temperature for 12-18 hours under an argon atmosphere.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the product by preparative HPLC to obtain Intermediate 3.

Step 4: Synthesis of N-(Mal-PEG6)-N-bis(PEG7-TCO) (Final Product)

-

Dissolve Intermediate 3 in a solution of 20% piperidine in DMF.

-

Stir at room temperature for 1-2 hours to effect the deprotection of the Fmoc group.

-

Concentrate the mixture under high vacuum to remove piperidine and DMF.

-

Dissolve the resulting crude amine (Intermediate 4) in anhydrous DMF.

-

Add DIPEA (2.0 eq) followed by Maleimide-PEG6-NHS Ester (1.2 eq).

-

Stir the reaction at room temperature for 4-6 hours under an argon atmosphere.

-

Monitor the reaction by LC-MS.

-

Purify the final product by preparative HPLC.

Characterization Data (Representative)

| Analysis Method | Specification |

| Appearance | White to off-white solid or viscous oil |

| Purity (HPLC) | ≥ 95% |

| ¹H NMR | Conforms to the structure |

| Mass Spec (ESI-MS) | [M+H]⁺ calculated and found values correspond |

Application: Bioconjugation

N-(Mal-PEG6)-N-bis(PEG7-TCO) is an exemplary tool for creating complex bioconjugates. A common application is the site-specific linkage of a thiol-containing molecule (e.g., a peptide or an antibody fragment) to two tetrazine-labeled entities (e.g., imaging agents, small molecule drugs, or other proteins).

Caption: General workflow for bioconjugation using N-(Mal-PEG6)-N-bis(PEG7-TCO).

General Experimental Protocol for Bioconjugation

This protocol describes a two-step conjugation process.

Step 1: Reaction of the Linker with a Thiol-Containing Protein

-

If the protein of interest does not have a free thiol, it may need to be reduced (e.g., using DTT followed by desalting) or engineered to contain a cysteine residue.

-

Dissolve the thiol-containing protein in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2.

-

Dissolve N-(Mal-PEG6)-N-bis(PEG7-TCO) in a water-miscible organic solvent like DMSO to prepare a stock solution.

-

Add a 5- to 20-fold molar excess of the linker solution to the protein solution.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

-

Remove the excess, unreacted linker by size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

Characterize the resulting protein-linker conjugate by SDS-PAGE and mass spectrometry to determine the degree of labeling.

Step 2: Reaction with Tetrazine-Labeled Molecules

-

To the purified protein-linker conjugate, add a slight molar excess (e.g., 1.1 to 1.5 equivalents per TCO group) of the tetrazine-labeled molecules.

-

The reaction is typically rapid and can be carried out at room temperature for 30-60 minutes.[5]

-

The reaction can be monitored by HPLC or SDS-PAGE.

-

The final conjugate can be purified by size-exclusion chromatography or other appropriate chromatographic methods to remove any unreacted tetrazine-labeled molecules.

This guide provides a framework for the synthesis and application of N-(Mal-PEG6)-N-bis(PEG7-TCO). Researchers should optimize the specific reaction conditions based on the properties of the molecules being conjugated. The versatility of this branched linker opens up numerous possibilities for the construction of novel and highly functional biomolecular assemblies for a wide range of applications in research, diagnostics, and therapeutics.

References

An In-depth Technical Guide to N-(Mal-PEG6)-N-bis(PEG7-TCO) for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the trifunctional linker, N-(Mal-PEG6)-N-bis(PEG7-TCO), its core functionalities, and its applications in the field of bioconjugation. We will delve into its chemical properties, detailed experimental protocols for its use, and quantitative data to enable its effective implementation in research and development.

Introduction to N-(Mal-PEG6)-N-bis(PEG7-TCO)

N-(Mal-PEG6)-N-bis(PEG7-TCO) is a heterotrifunctional, polyethylene (B3416737) glycol (PEG)-based crosslinker designed for advanced bioconjugation applications.[1] Its unique architecture provides a robust platform for the assembly of complex biomolecular conjugates. This linker is particularly valuable in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3]

The structure of N-(Mal-PEG6)-N-bis(PEG7-TCO) features three key components:

-

A Maleimide (B117702) Group: This functional group selectively reacts with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides, to form a stable thioether bond.[4] This reaction is most efficient at a pH range of 6.5-7.5.[5]

-

Two trans-Cyclooctene (TCO) Groups: These strained alkene moieties are highly reactive partners in the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with tetrazine-functionalized molecules.[6][7] This "click chemistry" reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst.[6][7]

-

Polyethylene Glycol (PEG) Spacers: The PEG6 and PEG7 chains incorporated into the linker's backbone enhance its aqueous solubility and provide flexibility to the resulting conjugate, which can improve the bioavailability and reduce the immunogenicity of the final product.[8]

Core Data and Properties

The physical and chemical properties of N-(Mal-PEG6)-N-bis(PEG7-TCO) are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C78H137N7O30 | [5] |

| Molecular Weight | 1652.95 g/mol | [5] |

| Storage | Store at -20°C, desiccated and protected from light. | [5] |

The reactivity of the functional groups is central to the utility of this linker. The following table summarizes key quantitative data related to the bioconjugation reactions.

| Reaction | Reactants | Second-Order Rate Constant (k₂) | Conditions | Reference |

| TCO-Tetrazine Ligation | TCO and various tetrazine scaffolds | Up to 1 x 10⁶ M⁻¹s⁻¹ | Aqueous media, room temperature | [1][6] |

| Thiol-Maleimide Addition | Thiol (e.g., cysteine) and Maleimide | Not typically reported as a rate constant, but reaction is rapid at neutral pH. | pH 6.5-7.5, aqueous buffer, room temperature | [9] |

Experimental Protocols

The following protocols provide a general framework for the use of N-(Mal-PEG6)-N-bis(PEG7-TCO) in a two-step bioconjugation strategy. Optimization may be required for specific applications.

Step 1: Thiol-Maleimide Conjugation

This protocol describes the conjugation of the maleimide moiety of the linker to a thiol-containing biomolecule (e.g., a protein with cysteine residues).

Materials:

-

Thiol-containing biomolecule (e.g., protein, peptide)

-

N-(Mal-PEG6)-N-bis(PEG7-TCO)

-

Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5)[4]

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction of disulfide bonds)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare the Thiol-Containing Biomolecule:

-

Dissolve the biomolecule in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[4]

-

If the biomolecule contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[10] Note: If using Dithiothreitol (DTT) for reduction, it must be removed prior to adding the maleimide linker, as it will react with the maleimide.[10]

-

-

Prepare the N-(Mal-PEG6)-N-bis(PEG7-TCO) Solution:

-

Immediately before use, dissolve the linker in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[11]

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the linker stock solution to the biomolecule solution while gently stirring or vortexing.[11][12] The optimal molar ratio may need to be determined empirically.

-

Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[10][11]

-

-

Purification:

-

Remove the excess, unreacted linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[4]

-

Step 2: TCO-Tetrazine Ligation

This protocol describes the "click" reaction between the TCO-functionalized biomolecule from Step 1 and a tetrazine-labeled molecule.

Materials:

-

TCO-functionalized biomolecule (from Step 1)

-

Tetrazine-labeled molecule of interest

-

Reaction buffer (e.g., PBS, pH 7.4)[1]

Procedure:

-

Prepare the Reactants:

-

Ensure both the TCO-functionalized biomolecule and the tetrazine-labeled molecule are in a compatible reaction buffer.

-

-

Ligation Reaction:

-

Mix the TCO-functionalized biomolecule with the tetrazine-labeled molecule. A 1:1 molar ratio is a good starting point, though a slight excess (1.05 to 1.5-fold) of the tetrazine component is often recommended to ensure complete consumption of the TCO-labeled biomolecule.[1][13]

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[7][13] The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine (absorbance decrease between 510-550 nm).[6][14]

-

-

Purification (Optional):

-

If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.[1]

-

Stability Considerations

The stability of the resulting bioconjugate is critical for its intended application. The TCO-tetrazine linkage forms a very stable dihydropyridazine (B8628806) bond.[7] However, the thiosuccinimide bond formed from the thiol-maleimide reaction can be susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to deconjugation.[15][16] Under physiological conditions, the thiosuccinimide ring can undergo hydrolysis, which results in a more stable, open-ring form that is resistant to this elimination.[15] For applications requiring high in vivo stability, the use of "next-generation" maleimides that promote this hydrolysis may be considered.[17][18]

Visualizing the Workflow and Reactions

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Caption: Structure of N-(Mal-PEG6)-N-bis(PEG7-TCO).

Caption: Bioconjugation workflow using the linker.

Caption: Core reaction mechanisms.

Conclusion

N-(Mal-PEG6)-N-bis(PEG7-TCO) is a versatile and powerful tool for the construction of complex bioconjugates. Its trifunctional nature, combined with the high efficiency and orthogonality of its reactive groups, makes it an ideal choice for researchers in drug development and related fields. By understanding the principles of its reactivity and following robust experimental protocols, scientists can leverage this linker to create innovative and effective biomolecular constructs.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N-(Mal-PEG6)-N-bis(PEG7-TCO)|2093152-84-0|安捷凯 [anjiechem.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. cenmed.com [cenmed.com]

- 6. broadpharm.com [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. PEG Maleimide, Mal-PEG, Maleimide PEG - Maleimide linkers | AxisPharm [axispharm.com]

- 9. TCI Practical Example: The Copper-Free Click Reaction of Tetrazine Derivative and trans-Cycloocatene Derivative | TCI AMERICA [tcichemicals.com]

- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 11. biotium.com [biotium.com]

- 12. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 13. interchim.fr [interchim.fr]

- 14. benchchem.com [benchchem.com]

- 15. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. kinampark.com [kinampark.com]

The Strategic Role of the Maleimide Group in the Trifunctional Linker N-(Mal-PEG6)-N-bis(PEG7-TCO)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the maleimide (B117702) group within the novel trifunctional linker, N-(Mal-PEG6)-N-bis(PEG7-TCO). This heterotrifunctional molecule is engineered for advanced bioconjugation strategies, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The strategic incorporation of a maleimide moiety, in conjunction with two trans-cyclooctene (B1233481) (TCO) groups and polyethylene (B3416737) glycol (PEG) spacers, provides a versatile platform for the precise assembly of complex biomolecular constructs.

Core Functionality: The Thiol-Reactive Handle

The primary and most critical function of the maleimide group in N-(Mal-PEG6)-N-bis(PEG7-TCO) is to serve as a highly selective and efficient covalent conjugation handle for thiol-containing molecules.[1][2] This reactivity is central to its application in bioconjugation, where it is predominantly used to target cysteine residues within proteins and peptides.[3]

The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks the electron-deficient carbon-carbon double bond of the maleimide ring.[4] This results in the formation of a stable thioether bond, securely linking the target biomolecule to the trifunctional linker.[5][6] The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5, minimizing off-target reactions with other nucleophilic groups such as amines.[2][6]

Structural Context within N-(Mal-PEG6)-N-bis(PEG7-TCO)

N-(Mal-PEG6)-N-bis(PEG7-TCO) is a branched PEG linker featuring three distinct functional ends:

-

One Maleimide Group: Attached via a PEG6 spacer, this group is dedicated to reacting with thiol-containing molecules.

-

Two Trans-cyclooctene (TCO) Groups: Each connected through a PEG7 spacer, these moieties are primed for bioorthogonal "click chemistry" reactions with tetrazine-functionalized molecules.[3][7]

The PEG spacers (PEG6 and PEG7) are not merely linkers; they are crucial for enhancing the solubility and bioavailability of the entire construct, while also providing spatial separation between the conjugated molecules to ensure proper folding and function.[5][6]

Key Applications in Drug Development

The unique architecture of this linker, with its orthogonal reactive groups, makes it particularly valuable in the construction of complex therapeutic agents:

-

Antibody-Drug Conjugates (ADCs): The maleimide group can be used to attach the linker to a monoclonal antibody via engineered cysteine residues. Subsequently, the two TCO groups can be reacted with tetrazine-modified cytotoxic payloads, allowing for the creation of ADCs with a precise drug-to-antibody ratio (DAR) of two.

-

PROTACs: In the synthesis of PROTACs, the maleimide can be used to conjugate the linker to a ligand for a target protein, while the TCO groups can be used to attach ligands for an E3 ubiquitin ligase.[3][4][8]

Quantitative Data on Maleimide-Thiol Conjugation

The efficiency and kinetics of the maleimide-thiol reaction are influenced by several factors. The following table summarizes key parameters based on typical bioconjugation experiments.

| Parameter | Recommended Conditions | Rationale & Notes |

| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols. Below this range, the reaction is slow; above this range, competing hydrolysis of the maleimide and reaction with amines can occur.[2][6] |

| Temperature | 4°C to 25°C (Room Temperature) | The reaction proceeds efficiently at room temperature. For sensitive proteins, the reaction can be performed at 4°C for a longer duration. |

| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | A molar excess of the maleimide-containing reagent is typically used to drive the reaction to completion and ensure efficient labeling of the thiol-containing biomolecule. |

| Reaction Time | 1 to 4 hours | The reaction is generally rapid, with significant conjugation observed within the first hour. The exact time depends on the specific reactants and concentrations. |

| Buffer Composition | Phosphate, HEPES, or Tris buffers | Avoid buffers containing thiols (e.g., DTT). The buffer should be degassed to prevent oxidation of thiols. |

Experimental Protocols

General Protocol for Maleimide-Thiol Conjugation

This protocol outlines a general procedure for conjugating a maleimide-functionalized linker, such as N-(Mal-PEG6)-N-bis(PEG7-TCO), to a thiol-containing protein.

Materials:

-

Thiol-containing protein (e.g., a cysteine-engineered antibody)

-

N-(Mal-PEG6)-N-bis(PEG7-TCO)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2, degassed.

-

Quenching Reagent: A solution of a free thiol such as L-cysteine or β-mercaptoethanol.

-

Purification column (e.g., size-exclusion chromatography).

Procedure:

-

Protein Preparation: Dissolve the thiol-containing protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.

-

Linker Preparation: Immediately before use, dissolve N-(Mal-PEG6)-N-bis(PEG7-TCO) in an appropriate solvent (e.g., DMSO) to prepare a stock solution.

-

Conjugation Reaction: Add the linker stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold). Mix gently and incubate at room temperature for 2 hours or at 4°C overnight.

-

Quenching: Add a molar excess of the quenching reagent to react with any unreacted maleimide groups. Incubate for 15-30 minutes.

-

Purification: Purify the resulting conjugate using size-exclusion chromatography to remove excess linker and quenching reagent.

-

Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.

Visualizing the Role of the Maleimide Group

The following diagrams illustrate the chemical principles and workflow involving the maleimide group of N-(Mal-PEG6)-N-bis(PEG7-TCO).

Caption: Michael addition reaction between a maleimide and a thiol group.

Caption: Two-step workflow for synthesizing a DAR=2 ADC.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. cenmed.com [cenmed.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-(Mal-PEG6)-N-bis(PEG7-TCO)|2093152-84-0|安捷凯 [anjiechem.com]

- 5. TCO-PEG7-maleimide | AxisPharm [axispharm.com]

- 6. TCO-PEG9-maleimide, 2183440-37-9 | BroadPharm [broadpharm.com]

- 7. N-(Mal-PEG6)-N-bis(PEG7-TCO), CAS 2093152-84-0 | AxisPharm [axispharm.com]

- 8. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Function of TCO Groups in N-(Mal-PEG6)-N-bis(PEG7-TCO)

Abstract

The molecule N-(Mal-PEG6)-N-bis(PEG7-TCO) is a heterotrifunctional, polyethylene (B3416737) glycol (PEG)-based linker designed for advanced bioconjugation applications. Its unique architecture, featuring a thiol-reactive maleimide (B117702) group and two trans-cyclooctene (B1233481) (TCO) moieties, enables the precise assembly of complex biomolecular constructs. The primary function of the dual TCO groups is to serve as highly reactive handles for bioorthogonal crosslinking and dual-labeling applications via the inverse-electron-demand Diels-Alder (IEDDA) reaction. This guide provides a comprehensive overview of the core functions of the TCO groups, the integrated role of the entire molecule, relevant quantitative data, and detailed experimental protocols for its use.

Introduction to N-(Mal-PEG6)-N-bis(PEG7-TCO)

N-(Mal-PEG6)-N-bis(PEG7-TCO) is a branched linker molecule with three distinct functional domains connected by flexible PEG spacers.[1]

-

Maleimide (Mal) Group: A thiol-reactive moiety that readily forms a stable thioether bond with sulfhydryl groups, commonly found in cysteine residues of proteins and peptides.[2][3]

-

bis(PEG7-TCO) Groups: Two separate arms, each terminating in a trans-cyclooctene (TCO) group. TCO is a strained alkene that is a key component in one of the fastest bioorthogonal click chemistry reactions.[4][5]

-

PEG Linkers (PEG6 and PEG7): The polyethylene glycol chains enhance aqueous solubility, improve pharmacokinetic properties, provide spatial separation between conjugated molecules, and reduce potential immunogenicity.[6][7][8][9]

The molecule's design allows for a sequential conjugation strategy: an initial, specific attachment to a thiol-containing biomolecule via the maleimide group, followed by the dual reaction of the TCO groups with two tetrazine-modified targets.

The Core Function of TCO Groups: Bioorthogonal Ligation

The central function of the TCO groups is their participation in the TCO-tetrazine ligation, a reaction prized for its exceptional speed and specificity.[10][11] This reaction proceeds through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, where the electron-poor tetrazine (diene) reacts with the strained, electron-rich TCO (dienophile).[12][13] This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product.[11][14]

Key Characteristics of the TCO-Tetrazine Reaction:

-

Ultrafast Kinetics: It is one of the fastest bioorthogonal reactions known, allowing for efficient conjugation at low micromolar or even nanomolar concentrations.[10][15]

-

High Specificity and Bioorthogonality: TCO and tetrazine groups are abiotic and do not react with endogenous functional groups found in biological systems, ensuring that labeling is precise and free from off-target side reactions.[11][14]

-

Biocompatibility: The reaction proceeds rapidly under physiological conditions (neutral pH, aqueous environment, room temperature) without the need for cytotoxic metal catalysts like copper.[10][11]

-

Irreversibility: The formation of the covalent bond and the release of N₂ gas make the reaction effectively irreversible, resulting in a highly stable conjugate.[11][14]

Function of the bis-TCO Moiety: A Bivalent Crosslinker

The presence of two TCO groups on a branched scaffold transforms the molecule from a simple linker into a powerful bivalent crosslinking agent.[16] This dual functionality is the cornerstone of its utility in advanced applications, allowing it to simultaneously engage with two separate tetrazine-containing molecules.

Primary functions derived from the bis-TCO structure:

-

Crosslinking: It can bridge two different biomolecules, nanoparticles, or surfaces that have been functionalized with tetrazines.[17][18]

-

Induction of Dimerization: By tethering to a primary biomolecule (via the maleimide) that has two tetrazine-modified binding partners, it can induce or stabilize protein-protein interactions.

-

Assembly of Complex Architectures: It can serve as a core component for building higher-order structures, such as in the formation of hydrogels or polymer networks.[7]

-

PROTAC Synthesis: The molecule is explicitly marketed as a PROTAC linker.[19][20] In this context, one TCO group can react with a tetrazine-modified ligand for a target protein, while the second TCO reacts with a tetrazine-modified ligand for an E3 ubiquitin ligase, effectively bringing the two into proximity for targeted protein degradation.

Quantitative Data Summary

The efficiency of the conjugation reactions involving N-(Mal-PEG6)-N-bis(PEG7-TCO) is governed by well-characterized chemical principles. Key quantitative parameters are summarized below.

| Parameter | Reaction | Value | Conditions | Significance |

| Second-Order Rate Constant (k₂) | TCO-Tetrazine Ligation | >800 M⁻¹s⁻¹ up to 1x10⁶ M⁻¹s⁻¹[4][10][14] | Aqueous buffer, room temperature | Indicates an extremely rapid reaction, enabling efficient conjugation at very low reactant concentrations. |

| Optimal pH Range | Maleimide-Thiol Conjugation | 6.5 – 7.5[2] | Aqueous buffer | Ensures high chemoselectivity for thiol groups over other nucleophiles like amines, minimizing side reactions. |

| Molar Ratio (Maleimide:Thiol) | Maleimide-Thiol Conjugation | 5:1 to 20:1 (reagent over protein)[3][21] | Varies by protein | An excess of the maleimide reagent is typically used to drive the reaction to completion. |

| Molar Ratio (TCO:Tetrazine) | TCO-Tetrazine Ligation | 1:1 to 1.5:1 (slight excess of one) | Varies by application | Near-stoichiometric ratios can be used due to the high reaction efficiency. |

Experimental Protocols

The following protocols provide a general framework for utilizing N-(Mal-PEG6)-N-bis(PEG7-TCO) in a two-stage conjugation workflow. Optimization may be required for specific biomolecules.

Protocol 1: Conjugation to a Thiol-Containing Protein via Maleimide

This protocol details the attachment of the linker to a protein with an available cysteine residue.

Materials:

-

Protein with free thiol group (1-10 mg/mL)

-

N-(Mal-PEG6)-N-bis(PEG7-TCO)

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES, pH 7.0-7.5, degassed.[21][22]

-

Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine) if disulfide bonds need to be reduced.[22]

-

Anhydrous DMSO or DMF for dissolving the linker.

-

Spin desalting column for purification.

Methodology:

-

Protein Preparation: Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.

-

(Optional) Reduction of Disulfides: If the target thiol is in a disulfide bond, add a 10-50 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[22]

-

Linker Preparation: Prepare a 10 mM stock solution of N-(Mal-PEG6)-N-bis(PEG7-TCO) in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add the linker stock solution to the protein solution to achieve a 10-20 fold molar excess of the linker.[21] Mix gently.

-

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[21]

-

Purification: Remove the excess, unreacted linker using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

-

Characterization: Confirm conjugation and purity using SDS-PAGE (which will show a mass shift) and/or mass spectrometry.

Protocol 2: Crosslinking of Tetrazine-Modified Molecules via TCO Groups

This protocol describes the reaction of the now TCO-functionalized protein with tetrazine-labeled targets.

Materials:

-

TCO-functionalized protein from Protocol 1.

-

Tetrazine-modified molecules (Target A and Target B).

-

Reaction Buffer: PBS, pH 7.4.[14]

Methodology:

-

Reactant Preparation: Prepare the TCO-functionalized protein and the tetrazine-modified targets in the Reaction Buffer.

-

Crosslinking Reaction: Combine the reactants in the desired stoichiometric ratio (e.g., 1:1:1 ratio of TCO-protein:Target A:Target B). The reaction can be monitored by the disappearance of the tetrazine's characteristic color and absorbance peak (510-550 nm).[14]

-

Incubation: The reaction is typically complete within minutes to an hour at room temperature due to the fast kinetics.[13][15]

-

Analysis: Analyze the formation of the crosslinked product using techniques appropriate for the molecules involved, such as SDS-PAGE, size exclusion chromatography (SEC), or functional assays.

References

- 1. cenmed.com [cenmed.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 4. precisepeg.com [precisepeg.com]

- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. purepeg.com [purepeg.com]

- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 8. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 9. chempep.com [chempep.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. benchchem.com [benchchem.com]

- 12. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. broadpharm.com [broadpharm.com]

- 15. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 22. lumiprobe.com [lumiprobe.com]

A Technical Guide to the Multifunctional PEG Linker: N-(Mal-PEG6)-N-bis(PEG7-TCO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core functions, properties, and applications of the heterotrifunctional PEG linker, N-(Mal-PEG6)-N-bis(PEG7-TCO). Designed for advanced bioconjugation strategies, this branched linker offers a powerful tool for the construction of complex biomolecules, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and targeted drug delivery systems.

Core Functionality and Molecular Architecture

N-(Mal-PEG6)-N-bis(PEG7-TCO) is a precisely engineered molecule that features three distinct functional moieties connected through flexible polyethylene (B3416737) glycol (PEG) spacers.[1][2] This unique architecture allows for the sequential or simultaneous conjugation of multiple molecular entities.

-

Maleimide (B117702) (Mal): This functional group selectively reacts with free sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. This reaction proceeds efficiently at a pH range of 6.5-7.5, forming a stable covalent thioether bond.[1][3]

-

trans-Cyclooctene (B1233481) (TCO): The linker possesses two TCO groups, which are highly reactive dienophiles in inverse electron-demand Diels-Alder (IEDDA) cycloaddition reactions.[1] This "click chemistry" reaction is exceptionally fast and bioorthogonal, meaning it occurs rapidly under physiological conditions without interfering with native biological functional groups.[4] The TCO moieties react specifically with tetrazine-functionalized molecules to form a stable dihydropyridazine (B8628806) linkage.[4]

-

Polyethylene Glycol (PEG) Spacers (PEG6 and PEG7): The branched structure incorporates PEG6 and PEG7 chains. These hydrophilic spacers serve several critical functions: they enhance the aqueous solubility of the linker and its conjugates, provide flexibility to the molecular construct, and reduce steric hindrance between the conjugated molecules, ensuring that their biological activity is retained.[1][5]

The strategic combination of a single maleimide and two TCO groups allows for a "1+2" conjugation approach, where one thiol-containing molecule and two tetrazine-containing molecules can be attached to a central scaffold.

Data Presentation: Physicochemical Properties

Quantitative data for N-(Mal-PEG6)-N-bis(PEG7-TCO) is summarized below. Purity levels for commercially available linkers are typically high to ensure reproducibility in conjugation workflows.

| Property | Value | Reference(s) |

| Molecular Weight | 1652.95 g/mol | [6] |

| Molecular Formula | C₇₈H₁₃₇N₇O₃₀ | [6] |

| CAS Number | 2093152-84-0 | [3] |

| Purity | Typically ≥95% (Varies by supplier) | [7] |

| Storage Conditions | Store at -20°C, protected from light and moisture. | [1] |

| Solubility | Soluble in organic solvents like DMSO and DMF. | [8] |

Stability and Handling Considerations

The stability of the reactive moieties is critical for successful conjugation.

-

Maleimide Group: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5.[8] Therefore, conjugation reactions should be performed within a pH range of 6.5-7.5.[3] The resulting thioether bond, however, can be subject to a retro-Michael reaction, particularly in the presence of other thiols.[9] Hydrolysis of the succinimide (B58015) ring in the conjugate can lead to a more stable, ring-opened structure.[9]

-

TCO Groups: TCO moieties can be prone to isomerization to the unreactive cis-cyclooctene (CCO) form, a process that can be catalyzed by thiols or copper-containing proteins.[10][11] For this reason, reducing agents like dithiothreitol (B142953) (DTT) should be avoided in buffers used with TCO linkers.[11] If reduction of protein disulfides is necessary, a non-thiol-based reducing agent like TCEP is a more compatible choice, and the reduction should be performed as a separate step before introducing the TCO linker.[11]

-

Handling: Due to the moisture sensitivity of the maleimide group, the linker should be stored with a desiccant and allowed to equilibrate to room temperature before opening to prevent condensation.[8] Stock solutions should be prepared in anhydrous solvents like DMSO or DMF and used immediately.[8]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for utilizing the dual reactivity of the N-(Mal-PEG6)-N-bis(PEG7-TCO) linker.

Caption: Sequential conjugation workflow using N-(Mal-PEG6)-N-bis(PEG7-TCO).

Caption: Logical relationships of the linker's functional groups.

Experimental Protocols

The following are generalized protocols for the two key reactions involving the N-(Mal-PEG6)-N-bis(PEG7-TCO) linker. These should be optimized for specific applications.

Protocol 1: Conjugation of a Thiol-Containing Protein to the Maleimide Moiety

This protocol describes the first step of a sequential conjugation, attaching a protein (e.g., an antibody) to the linker.

Materials:

-

Thiol-containing protein (e.g., antibody with reduced disulfides or engineered cysteines)

-

N-(Mal-PEG6)-N-bis(PEG7-TCO)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free, thiol-free buffer (e.g., HEPES, MOPS) at pH 7.2-7.5. Degas the buffer before use.

-

(Optional) TCEP (Tris(2-carboxyethyl)phosphine) for disulfide reduction.

-

Desalting spin column for purification.

Procedure:

-

Protein Preparation:

-

If the protein requires reduction of disulfide bonds to expose free thiols, dissolve it in the Reaction Buffer and treat with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.

-

Remove excess TCEP using a desalting spin column, exchanging the protein into fresh, degassed Reaction Buffer. The protein concentration should ideally be 1-5 mg/mL.

-

-

Linker Preparation:

-

Allow the vial of N-(Mal-PEG6)-N-bis(PEG7-TCO) to warm to room temperature before opening.

-

Immediately before use, prepare a stock solution (e.g., 10 mM) of the linker in anhydrous DMF or DMSO.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the linker stock solution to the protein solution. The final concentration of organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

-

-

Purification:

-

Remove excess, unreacted linker by passing the reaction mixture through a desalting spin column equilibrated with a suitable buffer for the next step or for storage (e.g., PBS, pH 7.4).

-

The resulting protein-linker conjugate, now bearing two TCO groups, is ready for the subsequent click chemistry reaction.

-

Protocol 2: TCO-Tetrazine Click Chemistry for Payload Attachment

This protocol describes the conjugation of tetrazine-functionalized molecules to the TCO groups on the protein-linker intermediate.

Materials:

-

TCO-functionalized protein conjugate from Protocol 1.

-

Tetrazine-functionalized payload(s) (e.g., drug, fluorescent dye).

-

Reaction Buffer: PBS, pH 7.4 or other buffer compatible with the protein and payload.

Procedure:

-

Reactant Preparation:

-

Ensure the TCO-functionalized protein is in the desired Reaction Buffer at a known concentration (e.g., 1-5 mg/mL).

-

Dissolve the tetrazine-functionalized payload(s) in a compatible solvent (e.g., DMSO, water).

-

-

Click Reaction:

-

Add a slight molar excess (e.g., 1.5-3 fold excess per TCO group) of the tetrazine-payload solution to the TCO-functionalized protein solution.

-

The reaction is typically very fast. Incubate for 30-60 minutes at room temperature. The reaction can also be performed at 4°C for longer durations if required for protein stability.

-

Reaction progress can sometimes be monitored by the disappearance of the characteristic color of the tetrazine.

-

-

Purification:

-

If necessary, remove the excess tetrazine-payload using a desalting spin column or size-exclusion chromatography (SEC), depending on the size difference between the final conjugate and the payload.

-

-

Storage:

-

Store the final conjugate in a suitable buffer at 4°C for short-term use or at -20°C or -80°C for long-term storage. Adding a cryoprotectant like glycerol (B35011) or a stabilizer like bovine serum albumin (BSA) may be beneficial.

-

By leveraging the distinct and highly efficient reactivities of its maleimide and TCO functional groups, N-(Mal-PEG6)-N-bis(PEG7-TCO) provides a versatile and powerful platform for the rational design and synthesis of next-generation bioconjugates for therapeutic and diagnostic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. N-(Mal-PEG6)-N-bis(PEG7-TCO), CAS 2093152-84-0 | AxisPharm [axispharm.com]

- 3. cenmed.com [cenmed.com]

- 4. TCO-PEG3-Maleimide - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. TCO-PEG7-maleimide | AxisPharm [axispharm.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. benchchem.com [benchchem.com]

- 10. Highly reactive trans-cyclooctene tags with improved stability for Diels-Alder chemistry in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Antibody Labeling with N-(Mal-PEG6)-N-bis(PEG7-TCO)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with the novel branched linker, N-(Mal-PEG6)-N-bis(PEG7-TCO) . This bifunctional linker allows for the site-specific conjugation to thiol groups on an antibody via its maleimide (B117702) moiety, while introducing two trans-cyclooctene (B1233481) (TCO) groups. The TCO moieties are ready for subsequent, rapid, and bioorthogonal "click chemistry" ligation with tetrazine-functionalized molecules.[1][2][3]

The maleimide group selectively reacts with free sulfhydryl (thiol) groups, commonly found in the cysteine residues of antibodies.[3] In many cases, this requires the gentle reduction of native interchain disulfide bonds to generate reactive thiol groups. The hydrophilic polyethylene (B3416737) glycol (PEG) chains in the linker enhance the water solubility of the resulting conjugate and can improve its pharmacokinetic properties.[3]

The dual TCO groups provide two sites for the inverse electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazines, one of the fastest known click chemistry reactions.[4] This dual functionality can be advantageous for applications requiring the attachment of multiple copies of a payload (e.g., fluorescent dyes, cytotoxic drugs, or imaging agents) per antibody binding site, potentially enhancing signal or efficacy.

Data Presentation: Quantitative Analysis of Labeling

The efficiency of the maleimide-thiol conjugation and the resulting Degree of Labeling (DOL) are critical parameters. The DOL, representing the average number of linker molecules conjugated to each antibody, can be influenced by the molar ratio of the linker to the antibody during the conjugation reaction. The following table provides representative data on how the initial molar excess of a labeling reagent can influence the final DOL, and typical conjugation efficiencies observed in similar systems.

Table 1: Representative Data for TCO Labeling and Maleimide-Thiol Conjugation Efficiency

| Molar Ratio of Linker to Antibody/Protein | Resulting Degree of Labeling (DOL) | Conjugation Efficiency | Reaction Time | Reference System |